molecular formula C19H23Cl2N3O B2378813 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride CAS No. 1052546-88-9

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride

Cat. No.: B2378813
CAS No.: 1052546-88-9
M. Wt: 380.31
InChI Key: DVWBUKWSAWMONM-UHFFFAOYSA-N
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Description

“N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride” is a chemical compound . It is used in biochemical research . A similar compound, “N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines”, has been synthesized and evaluated for its in vitro antiproliferative activity .


Synthesis Analysis

A similar compound, “N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines”, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride has been utilized in the synthesis of new compounds with potential antibacterial activity. This involves a microwave-assisted synthesis technique, demonstrating the compound's role in creating substances with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activities

The compound has been used in the synthesis of derivatives with notable anticancer activities. Certain derivatives of this compound have shown promising results against cancer cell lines, indicating its potential in cancer treatment research (Tay, Yurttaş, & Demirayak, 2012).

DPPH Scavenging, Analgesic, and Anti-inflammatory Agent

A derivative of this compound has been synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. The compound exhibited significant activity in DPPH radical scavenging, suggesting its potential as an agent for treating various inflammatory conditions (Nayak et al., 2014).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

The compound has been a key building block in the synthesis of thiazolo[3,2-a]pyrimidinones, a class of compounds with potential pharmacological applications. This research underscores its versatility as a precursor in creating complex molecular structures (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Synthesis and Evaluation as CNS Agents

This compound derivatives have been synthesized and evaluated for their potential as central nervous system (CNS) agents. These compounds show promise in neuropharmacology, particularly in relation to their interactions with CNS receptors (Verma, Kumar, & Kumar, 2017).

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O.ClH/c20-14-19(24)21-17-6-8-18(9-7-17)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWBUKWSAWMONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052546-88-9
Record name N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride
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